molecular formula C20H25N5O B13956329 (4-Phenylpiperazin-1-yl)[1-(pyrimidin-2-yl)piperidin-3-yl]methanone

(4-Phenylpiperazin-1-yl)[1-(pyrimidin-2-yl)piperidin-3-yl]methanone

Cat. No.: B13956329
M. Wt: 351.4 g/mol
InChI Key: ZNTVJVWQDDVFME-UHFFFAOYSA-N
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Description

PIPERAZINE, 1-PHENYL-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]-: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a pyrimidinyl-piperidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIPERAZINE, 1-PHENYL-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be used to synthesize piperazine derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and N-protection strategies are common in the industrial synthesis of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

PIPERAZINE, 1-PHENYL-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the piperazine ring.

Mechanism of Action

The mechanism of action of PIPERAZINE, 1-PHENYL-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions influence neurotransmission and other cellular processes, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Pyridyl)piperazine
  • 1-(4-Pyridyl)piperazine
  • 1-Methylpiperazine
  • 1-Phenylpiperazine

Uniqueness

PIPERAZINE, 1-PHENYL-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- is unique due to its specific combination of a piperazine ring, a phenyl group, and a pyrimidinyl-piperidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-(1-pyrimidin-2-ylpiperidin-3-yl)methanone

InChI

InChI=1S/C20H25N5O/c26-19(17-6-4-11-25(16-17)20-21-9-5-10-22-20)24-14-12-23(13-15-24)18-7-2-1-3-8-18/h1-3,5,7-10,17H,4,6,11-16H2

InChI Key

ZNTVJVWQDDVFME-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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